Ring-Size Expansion from [3.5] to [3.6] Increases Molecular Weight and Alters Lipophilicity
The target compound (free base) has a molecular weight of 156.18 g/mol and XLogP3 of -1.2, compared to the closest one-carbon-smaller analog 8-oxa-2,5-diazaspiro[3.5]nonan-6-one (MW 142.16 g/mol, XLogP3 not directly reported in PubChem but expected to be lower due to reduced carbon count). This 14 Da mass difference shifts the scaffold into a distinct property space relevant for fragment-based lead discovery (FBLD) where Rule-of-Three compliance is monitored [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 156.18 g/mol; XLogP3 -1.2 (free base) |
| Comparator Or Baseline | 8-oxa-2,5-diazaspiro[3.5]nonan-6-one: MW 142.16 g/mol; XLogP3 not reported in PubChem (free base) |
| Quantified Difference | ΔMW = +14.02 g/mol (9.9% increase) |
| Conditions | PubChem computed properties (PubChem release 2025.04.14) [1][2] |
Why This Matters
For fragment library design, the 14 Da mass increase pushes the compound from 142 to 156 Da, which remains within the <300 Da fragment guideline but alters the scaffold's pharmacokinetic profile predictions.
- [1] PubChem Compound Summary for CID 138991055, 8-Oxa-2,5-diazaspiro[3.6]decan-6-one. https://pubchem.ncbi.nlm.nih.gov/compound/138991055 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 53400513, 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one (free base). https://pubchem.ncbi.nlm.nih.gov/compound/53400513 (accessed May 2026). View Source
